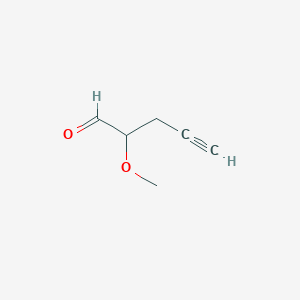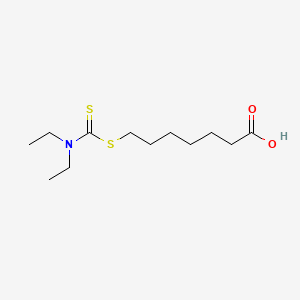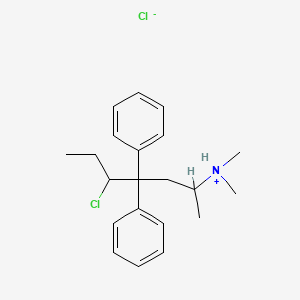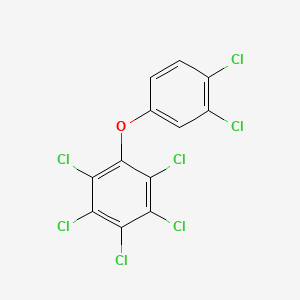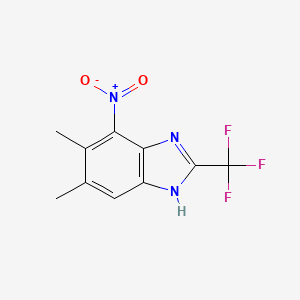
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with specific substituents at various positions. The benzimidazole ring system is known for its diverse pharmacological activities and is a key structure in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole ring.
Substitution Reactions: Specific substituents such as methyl, nitro, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using ortho-phenylenediamine and aldehydes or ketones. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The methyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in anticancer and anti-inflammatory drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
5,6-Dimethylbenzimidazole: Lacks the nitro and trifluoromethyl groups.
4-Nitrobenzimidazole: Lacks the methyl and trifluoromethyl groups.
Uniqueness
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitro and trifluoromethyl groups enhances its reactivity and potential pharmacological activities compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
89427-22-5 |
|---|---|
Molekularformel |
C10H8F3N3O2 |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F3N3O2/c1-4-3-6-7(8(5(4)2)16(17)18)15-9(14-6)10(11,12)13/h3H,1-2H3,(H,14,15) |
InChI-Schlüssel |
HMWZHAXMGSDNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


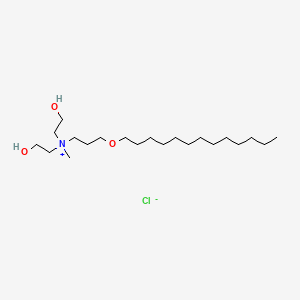
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

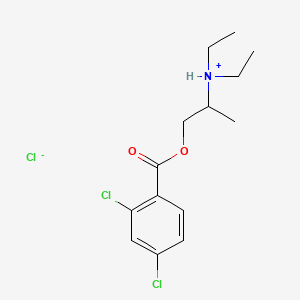
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
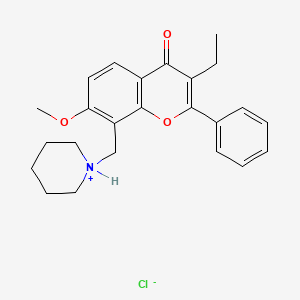
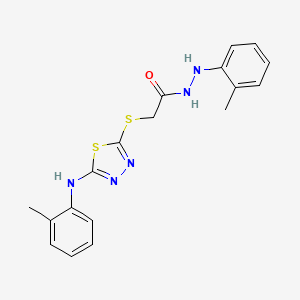
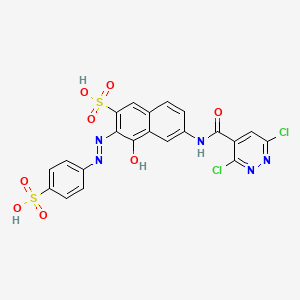
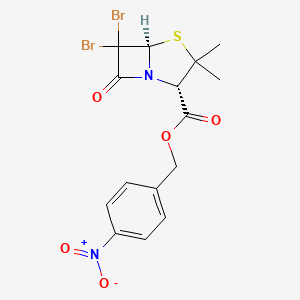
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
